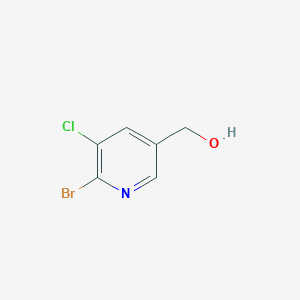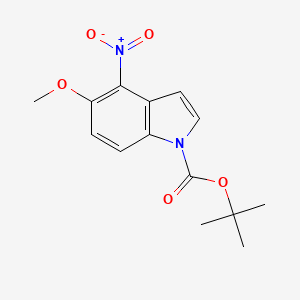![molecular formula C13H16O4S B14035486 2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate](/img/structure/B14035486.png)
2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate is a chemical compound known for its unique bicyclic structure. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate typically involves the reaction of 2-Oxabicyclo[2.1.1]hexane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the sulfonate group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium tert-butoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted amines or ethers.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: Products include alcohols.
Aplicaciones Científicas De Investigación
2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate involves its interaction with nucleophiles and electrophiles. The sulfonate group acts as a good leaving group, facilitating substitution reactions. The bicyclic structure provides rigidity and stability, making it a useful scaffold in various chemical and biological applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxabicyclo[2.1.1]hexane: A precursor to the sulfonate derivative.
4-Methylbenzenesulfonyl Chloride: Used in the synthesis of the compound.
2-Oxabicyclo[2.2.1]heptane: A related bicyclic compound with different reactivity and applications.
Uniqueness
2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate is unique due to its combination of a rigid bicyclic structure and a reactive sulfonate group. This combination allows for a wide range of chemical transformations and applications in various fields .
Propiedades
Fórmula molecular |
C13H16O4S |
|---|---|
Peso molecular |
268.33 g/mol |
Nombre IUPAC |
2-oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H16O4S/c1-10-2-4-12(5-3-10)18(14,15)17-9-13-6-11(7-13)16-8-13/h2-5,11H,6-9H2,1H3 |
Clave InChI |
ZYCPUKAEMWBZRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CC(C2)OC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



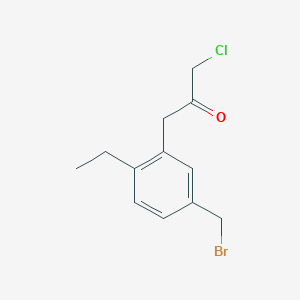

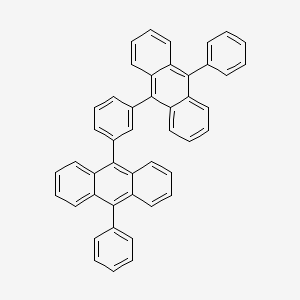



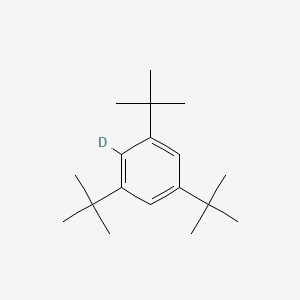

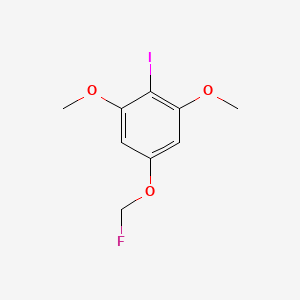
![Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4'-piperidine]-1',3-dicarboxylate](/img/structure/B14035475.png)

